molecular formula C8H9ClN4 B8691146 6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE CAS No. 175215-24-4

6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE

Cat. No.: B8691146
CAS No.: 175215-24-4
M. Wt: 196.64 g/mol
InChI Key: SZSHPXGCAGQBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloropyridazine with isopropylamine in the presence of a base, followed by cyclization with a triazole derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application, but common targets include kinases, proteases, and other regulatory proteins. The binding of the compound to these targets can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds. Its chlorine and isopropyl substituents contribute to its distinct chemical reactivity and interaction with molecular targets, making it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

175215-24-4

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

6-chloro-7-propan-2-yl-[1,2,4]triazolo[1,5-b]pyridazine

InChI

InChI=1S/C8H9ClN4/c1-5(2)6-3-7-10-4-11-13(7)12-8(6)9/h3-5H,1-2H3

InChI Key

SZSHPXGCAGQBBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=NC=NN2N=C1Cl

Origin of Product

United States

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